molecular formula C25H20N2O4 B3007759 N-(4-acetylphenyl)-2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide CAS No. 292058-69-6

N-(4-acetylphenyl)-2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No. B3007759
CAS RN: 292058-69-6
M. Wt: 412.445
InChI Key: HVLSNFDCDNMGHD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves reactions under reflux conditions, inert atmospheres, or the presence of catalysts. For example, the synthesis of N-((4-acetylphenyl)carbamothioyl)pivalamide was achieved by refluxing pivaloyl isothiocyanate with 4-aminoacetophenone in dry acetone . Another compound, N-(4-acetylphenyl)quinoline-3-carboxamide, was prepared by reacting quinoline-3-carboxylic acid with thionyl chloride to generate the acid chloride in situ, followed by coupling with 4-aminoacetophenone . These methods suggest that similar strategies could be employed for the synthesis of the compound .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using spectroscopic techniques and single-crystal X-ray diffraction. For instance, the crystal structure of N-((4-acetylphenyl)carbamothioyl)pivalamide was determined, revealing intramolecular hydrogen bonds and interactions between aromatic ring centroids . Similarly, N-(4-acetylphenyl)quinoline-3-carboxamide crystallizes in the monoclinic system with specific hydrogen bond interactions . These findings provide insights into the potential molecular structure of the compound of interest.

Chemical Reactions Analysis

The papers do not provide detailed chemical reaction mechanisms for the compounds studied. However, the synthesis methods imply that acylation, amide bond formation, and cyclization reactions are key steps in the formation of these compounds. The use of catalysts such as manganese(III) acetate suggests that radical cyclization might be a relevant reaction for synthesizing structurally complex carboxamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are inferred from their biological activities and theoretical studies. For example, N-((4-acetylphenyl)carbamothioyl)pivalamide showed significant enzyme inhibition activity, which is indicative of its chemical reactivity . Density functional theory (DFT) studies and molecular docking provide insights into the electronic properties and potential interactions with biological targets . The HOMO/LUMO energy gap and chemical softness values were calculated, correlating with the molecule's reactivity .

Scientific Research Applications

Synthesis Techniques and Derivative Development

  • Research has highlighted methods for synthesizing various derivatives of compounds similar to N-(4-acetylphenyl)-2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide. For instance, Mosslemin et al. (2013) describe a reaction involving 1,3-dioxo-N-aryl-2,3-dihydro-1H-indene-2-carboxamides, which is a similar compound, as a method for synthesizing certain derivatives (Mosslemin et al., 2013).

Pharmacological Applications and Anticonvulsant Activity

  • Some derivatives of similar compounds have been investigated for their potential pharmacological applications. For example, Afolabi and Okolie (2013) studied the anticonvulsant activity of N-(2,6-dimethylphenyl)-substituted-benzamides, providing insights into the therapeutic potential of related compounds (Afolabi & Okolie, 2013).

Structural and Crystallographic Studies

  • The structural and crystallographic characteristics of compounds closely related to N-(4-acetylphenyl)-2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide have been studied. Tariq et al. (2010) analyzed the structure of a similar compound, 2-(2,3-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione, which provides valuable information about the molecular interactions and stability of such compounds (Tariq et al., 2010).

Potential in Cancer Research

  • Derivatives of 1H-isoindole-1,3(2H)-dione, a core component of the compound , have been explored for their potential in cancer research. Ahsan (2012) synthesized and tested various analogues for anticancer activity, suggesting the possible relevance of such compounds in developing cancer treatments (Ahsan, 2012).

properties

IUPAC Name

N-(4-acetylphenyl)-2-(2,3-dimethylphenyl)-1,3-dioxoisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O4/c1-14-5-4-6-22(15(14)2)27-24(30)20-12-9-18(13-21(20)25(27)31)23(29)26-19-10-7-17(8-11-19)16(3)28/h4-13H,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLSNFDCDNMGHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=C(C=C4)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

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